15-epi-15-F2t-IsoP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

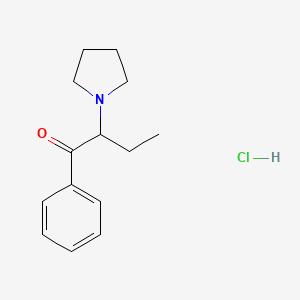

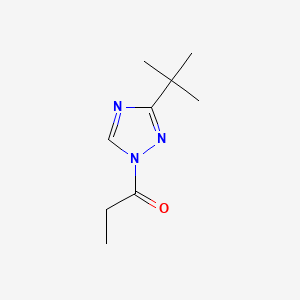

15-epi-15-F2t-IsoP, also known as (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid , is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It contains 59 atoms in total, including 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms .

Synthesis Analysis

15-F2t-IsoP is a nonenzymatic byproduct of lipid peroxidation during inflammation . It is formed by free-radical–catalyzed peroxidation of arachidonic acid in situ in the phospholipid domain of cell membranes . After cleavage, presumably by phospholipases, F2-IsoPs circulate in free form in the plasma and are finally excreted in the urine .

Molecular Structure Analysis

The molecular structure of 15-epi-15-F2t-IsoP includes 59 bonds in total, with 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 4 hydroxyl groups, and 3 secondary alcohols .

Chemical Reactions Analysis

15-F2t-IsoP has been found to have an impact on macrophage phenotype during lipopolysaccharide (LPS) challenge. In combination with LPS, 15-F2t-IsoP increased ATP production relative to LPS-only treated cells. Additionally, gene expression of Nos2 and Il1β were decreased while Il10 was increased .

Physical And Chemical Properties Analysis

15-epi-15-F2t-IsoP contains total 59 bond(s); 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s), and 3 secondary alcohol(s) .

科学的研究の応用

Biomarker for Oxidative Stress

15-epi-15-F2t-IsoP is a reliable biomarker for lipid peroxidation in the human body . Lipid peroxidation is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process is common in conditions where oxidative stress is a prominent feature .

Quantitative Analysis in Plasma

The compound is used in a procedure for the quantitation of isoprostane 15-F2t-IsoP in rat plasma . This method is precise and reliable, and it has been validated by a blind time-course study of plasma levels in rats treated with different doses of CCl4 .

Indicator of Acute Oxidative Stress

Plasma levels of 15-F2t-IsoP, as measured according to the procedure described above, are good indicators of acute oxidative stress as induced by CCl4 . The precision of the measurements allows detection of elevated plasma 15-F2t-IsoP levels as long as 16 h after an acute exposure of 120 mg CCl4/kg body weight, and 2 h after an exposure of 1 mg CCl4/kg body weight .

Breast Cancer Risk Assessment

Urinary levels of 15-F2t-IsoP were measured in a study involving 400 cases and 401 controls, participants of the Long Island Breast Cancer Study Project . The study found a statistically significant trend in breast cancer risk with increasing quartiles of 15-F2t-IsoP levels .

Detection of Chronic Oxidative Stress

The method used for the quantitation of isoprostane 15-F2t-IsoP in rat plasma has sufficient analytical precision to allow the detection of the small changes in plasma isoprostane levels, which result from chronic and/or lower-level exposures to agents causing oxidative stress .

Role in Cardiovascular Diseases

As a product of lipid peroxidation, 15-epi-15-F2t-IsoP plays a role in cardiovascular diseases. The compound is involved in the pathogenesis of atherosclerosis, a disease in which plaque builds up inside your arteries .

作用機序

Target of Action

15-epi-15-F2t-IsoP, also known as 8-Iso-15®-prostaglandin F2alpha, primarily targets bovine aortic endothelial cells (BAEC) and RAW 264.7 macrophages . These cells play a crucial role in immune responses, functioning to progress and resolve inflammation during diseases .

Mode of Action

The compound interacts with its targets during inflammation. In the presence of 15-epi-15-F2t-IsoP, BAEC showed relatively decreased reactive metabolites and increased barrier integrity compared to cells treated with an agonist alone . Similarly, RAW 264.7 macrophages challenged with lipopolysaccharide (LPS) and 15-epi-15-F2t-IsoP showed changes in ATP production and gene expression .

Biochemical Pathways

15-epi-15-F2t-IsoP is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It is a part of the isoprostanes (IsoPs) family, which are regarded as highly sensitive and specific biomarkers of oxidative stress . The generation of IsoPs is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation .

Safety and Hazards

将来の方向性

Future studies should define the optimal dosing and treatment timing of 15-F2t-IsoP to maximize their cytoprotective potential during acute inflammation . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .

特性

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-PGWUFSIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)